molecular formula C14H21N3S B5572516 2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole

2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B5572516
M. Wt: 263.40 g/mol
InChI Key: HRBSHSMXMZCVKL-CMPLNLGQSA-N
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Description

2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole is a complex organic compound that features a unique structure combining a pyrrolo[2,3-c]pyrrol ring system with a tetrahydrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-c]pyrrol ring system, followed by the introduction of the tetrahydrobenzothiazole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3aS,4R,6aS)-2,2-Dimethyl-6-oxotetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)acetonitrile
  • 2-[(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-4(1H)-quinazolinone

Uniqueness

What sets 2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole apart from similar compounds is its unique combination of the pyrrolo[2,3-c]pyrrol and tetrahydrobenzothiazole moieties. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-2-4-13-11(3-1)16-14(18-13)9-17-6-5-10-7-15-8-12(10)17/h10,12,15H,1-9H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBSHSMXMZCVKL-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CN3CCC4C3CNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)CN3CC[C@@H]4[C@H]3CNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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